Ethyl 2-bromohexanoate, (S)-
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Overview
Description
Ethyl 2-bromohexanoate, (S)-, also known as Ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is primarily used as a reagent in organic synthesis. This compound is significant due to its ability to form various carbon-carbon bonds, making it a versatile tool in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromohexanoate can be synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . Another common method involves the reaction of ethyl bromide with 2-hexanol in the presence of a base such as sodium hydroxide, following an SN2 mechanism .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-bromohexanoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Oxidation Reactions: It can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted hexanoates.
Reduction: Formation of 2-hexanol.
Oxidation: Formation of hexanoic acid.
Scientific Research Applications
Ethyl 2-bromohexanoate is widely used in scientific research due to its versatility:
Biology: It serves as a reagent in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for Ethyl 2-bromohexanoate is based on its ability to create carbon-carbon bonds. When combined with a base, such as sodium hydroxide, ethyl bromide undergoes a reaction with 2-hexanol to produce Ethyl 2-bromohexanoate. This process operates through an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromohexanoate
- 5-Chlorovaleric acid
- 5-Bromovaleric acid
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 7-bromoheptanoate
- 2-Chlorocyclohexanol
- Methyl 4-chlorobutyrate
- Ethyl 4-bromobutyrate
- Ethyl 3-aminobutyrate
Uniqueness
Ethyl 2-bromohexanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly those involving carbon-carbon bond formation. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
171598-11-1 |
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Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (2S)-2-bromohexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
KOUAQOCYMAENKN-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC)Br |
Canonical SMILES |
CCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
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